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Introduction

Nitrovin (CAS 804-36-4) is a chemical compound with the molecular formula C₁₄H₁₂N₆O₆ and a molecular

weight of 360.287 g/mol [1]. It belongs to the nitrofuran class of compounds, which have historically been

used as antimicrobial agents in veterinary medicine. Regulatory concerns regarding potential carcinogenicity

and mutagenicity have led to strict controls and the need for sensitive analytical methods to detect Nitrovin

residues in various matrices, including animal feeds and aquatic products [2] [3] [4].

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation,

identification, and quantification of Nitrovin. These application notes provide detailed methodologies for

analyzing Nitrovin using different HPLC techniques, from basic reverse-phase separation to advanced mass

spectrometric detection, catering to the needs of researchers and analytical scientists in drug development

and food safety monitoring.

Key Properties of Nitrovin and Analytical Implications

Chemical Structure: Nitrovin is a complex molecule featuring two 5-nitrofuran rings connected by a

pentadienone guanylhydrazone bridge [1]. This structure contributes to its characteristic UV absorption,
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making it amenable to UV-Vis detection. The presence of multiple nitro groups and the conjugated system

also makes it suitable for mass spectrometric detection.

Physicochemical Properties: The LogP value of 2.11 indicates moderate hydrophobicity, suggesting good

retention on standard reverse-phase columns [1]. The compound's structure contains hydrogen bond donors

and acceptors, which can influence chromatographic behavior and necessitate specific mobile phase

conditions to achieve optimal peak shape and separation.

HPLC Analysis Methods for Nitrovin

Reverse-Phase HPLC with UV Detection

This method provides a robust and cost-effective approach for Nitrovin analysis in quality control and

research applications.

Stationary Phase: Newcrom R1 HPLC column (special reverse-phase with low silanol activity) [1]
[5]. Smaller 3 µm particle columns are available for fast UPLC applications.

Mobile Phase: Acetonitrile (MeCN)/water mixture modified with phosphoric acid [1] [5].
Detection: UV-Vis detection, with optimal wavelength selection based on the compound's absorption

maxima.
Applications: Suitable for pharmacokinetic studies and isolation of impurities in preparative

separation [1]. The method is scalable from analytical to preparative scale.

Table 1: Method Parameters for Reverse-Phase HPLC Analysis of Nitrovin

Parameter Specification

Column Newcrom R1

Mobile Phase Acetonitrile/Water/Phosphoric acid

MS-Compatible Modification Replace phosphoric acid with formic acid

Particle Size Standard or 3 µm for UPLC

Application Scale Analytical to preparative
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Parameter Specification

Key Applications Impurity profiling, pharmacokinetics

HPLC-MS/MS for Residue Analysis

Liquid chromatography coupled with triple quadrupole mass spectrometry provides superior sensitivity and

selectivity for determining Nitrovin residues in complex matrices at trace levels.

Sample Preparation: A single-step extraction process has been developed for simultaneous

determination of Nitrovin, other nitrofurans, and their metabolites in aquatic animal matrices [2] [4].
Chromatographic Separation: Utilizes optimized buffer solutions and reverse-phase

chromatography compatible with mass spectrometry.
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) mode provides high specificity

and sensitivity.

Table 2: Validation Parameters for HPLC-MS/MS Method in Aquatic Animal Matrices

Validation Parameter Performance Characteristics

Matrices Validated Loach, catfish, shrimp, lobster, scallop, eel

Spiking Levels 0.5, 1.0, and 2.0 μg kg⁻¹

Recovery for Nitrovin 70-96%

Recovery for NF Metabolites 82-97%

Relative Standard Deviation 1-8% for all compounds

Linearity Range 0.1-20 μg L⁻¹

Correlation Coefficients >0.99 for all compounds

This validated method demonstrates excellent recovery rates and precision across multiple biologically

relevant matrices, meeting regulatory requirements for veterinary drug residue analysis [2]. The method is

significantly faster than previous approaches while maintaining high accuracy and sensitivity.
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HPLC Analysis in Medicated Animal Feeds

This method specifically addresses the determination of Nitrovin in medicated animal feeds, which presents

unique challenges due to the complex matrix.

Extraction Procedure: Nitrovin is extracted from medicated feed using a solvent mixture consisting

of dichloromethane, methanol, and ammonia solution [3].
Chromatographic Separation: Separation is achieved using a cyano-column, which provides

different selectivity compared to standard C18 phases.
Quantification: HPLC with appropriate detection (likely UV) enables accurate quantification of

Nitrovin in feed formulations.

Detailed Experimental Protocols

Standard Reverse-Phase HPLC Protocol

Mobile Phase Preparation:

Prepare a mixture of acetonitrile and high-purity water (HPLC grade) in the ratio of 30:70 (v/v).

Add phosphoric acid to a final concentration of 0.1% (v/v).
For mass spectrometric applications, replace phosphoric acid with formic acid (0.1% v/v) [1] [5].

Filter the mobile phase through a 0.22 µm membrane and degas by sonication for 10 minutes.

Sample Preparation:

For pure compounds: Dissolve in the mobile phase or appropriate solvent at approximately 1 mg/mL.

For complex matrices: Employ appropriate extraction procedures (e.g., solvent extraction for feeds [3]
or buffer extraction for biological samples [2]).

Filter samples through a 0.22 µm syringe filter before injection.

Chromatographic Conditions:

Column: Newcrom R1 (250 × 4.6 mm, 5 µm or equivalent)

Mobile Phase: Acetonitrile/water with acid modifier (gradient or isocratic)
Flow Rate: 1.0 mL/min

Injection Volume: 10-20 µL
Column Temperature: 25-30°C

Detection: UV-Vis at appropriate wavelength (e.g., 280-360 nm)
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System Suitability:

Analyze standard solutions to ensure consistent retention times, peak symmetry, and resolution.
The relative standard deviation (RSD) of peak areas for replicate injections should be ≤2%.

The following workflow diagram illustrates the complete analytical procedure for Nitrovin analysis using

HPLC:
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Start Analysis

Sample Preparation
• Dissolve in appropriate solvent

• Filter through 0.22µm membrane

Mobile Phase Preparation
• Acetonitrile/Water mixture
• Add 0.1% Phosphoric Acid

• Filter and degas

HPLC Parameter Setup
• Column: Newcrom R1

• Flow: 1.0 mL/min
• Temperature: 25-30°C

Sample Injection
• Volume: 10-20µL

Chromatographic Separation
• Gradient or isocratic elution

Detection
• UV-Vis or MS detection

Data Analysis
• Peak identification

• Quantification
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Analysis Complete

Click to download full resolution via product page

HPLC-MS/MS Protocol for Residual Analysis

Sample Preparation for Residual Analysis:

Weigh 2.0 ± 0.1 g of homogenized tissue sample into a centrifuge tube.

Add an optimized buffer solution and appropriate internal standards.
Vortex mix thoroughly and centrifuge at 4000 × g for 10 minutes.

Transfer the supernatant to a clean tube for analysis [2] [4].

LC-MS/MS Conditions:

Column: Reverse-phase C18 or equivalent (100 × 2.1 mm, 1.7-2.7 µm)
Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid

Gradient: Programmed from 5% B to 95% B over 5-10 minutes
Flow Rate: 0.3-0.5 mL/min

Injection Volume: 5-10 µL
Ionization: Positive electrospray ionization (ESI+)

MS Detection: Multiple Reaction Monitoring (MRM) mode

Method Validation:

Establish calibration curves in the range of 0.1-20 µg/L [2].

Determine recovery rates at multiple fortification levels (0.5, 1.0, 2.0 µg/kg).
Calculate intra-day and inter-day precision (RSD ≤ 10%).

Determine limits of detection and quantification.

Troubleshooting and Method Optimization

Poor Peak Shape:

If peak tailing or fronting is observed, consider adjusting mobile phase pH or changing the acid

modifier.
Column temperature optimization may improve peak symmetry.
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For problematic matrices, use a guard column to protect the analytical column.

Retention Time Shift:

Ensure mobile phase composition is consistent and properly prepared.
Check column performance with standard solutions.

Allow sufficient time for column equilibration between runs.

Sensitivity Issues:

For UV detection, determine the wavelength of maximum absorption for Nitrovin.

For MS detection, optimize source parameters and MRM transitions.
Consider sample concentration or alternative extraction methods for trace analysis.

Applications in Pharmaceutical and Veterinary Drug
Development

The HPLC methods described herein support various applications in drug development and regulatory

compliance:

Quality Control: Determination of Nitrovin purity in raw materials and formulated products [1] [3].

Stability Studies: Monitoring degradation products under various storage conditions.
Pharmacokinetic Studies: Quantifying Nitrovin and metabolites in biological fluids [1].

Regulatory Compliance: Testing for illegal use or residue monitoring in food-producing animals [2]
[4].

Conclusion

These application notes provide comprehensive methodologies for the HPLC analysis of Nitrovin across

various matrices and applications. The methods demonstrate robust performance characteristics with

excellent recovery, precision, and linearity. The detailed protocols enable researchers to implement these

analyses in their laboratories with confidence in the reliability and accuracy of the results.

The versatility of HPLC platforms for Nitrovin analysis—from basic UV detection to advanced MS/MS

quantification—makes it possible to address diverse analytical needs, from routine quality control to

sophisticated residue monitoring at trace levels.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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